molecular formula C10H18O4 B1361366 Diethyl 2-ethyl-2-methylmalonate CAS No. 2049-70-9

Diethyl 2-ethyl-2-methylmalonate

Cat. No. B1361366
CAS RN: 2049-70-9
M. Wt: 202.25 g/mol
InChI Key: ODRGILDUWDVBJX-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-methylmalonate is a chemical compound with the molecular formula C10H18O4 . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The molecular weight of Diethyl 2-ethyl-2-methylmalonate is 202.25 g/mol . The compound is a liquid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

Diethyl 2-ethyl-2-methylmalonate has a boiling point of 79 °C at 5 mmHg . Its specific gravity at 20/20 is 0.99 , and its refractive index is 1.42 .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Michael Addition and Rearrangement Mechanisms : Diethyl 2-ethyl-2-methylmalonate has been studied in the context of Michael addition reactions. For example, its addition to ethyl crotonate followed by decarboxylation demonstrated the migration of an ethoxycarbonyl group, contributing to the understanding of reaction mechanisms in organic chemistry (Simamura, Inamoto, & Suehiro, 1954).

Synthesis and Applications in Organic Chemistry

  • Synthesis of Pyrazolopyrimidopyrimidines : Diethyl 2-ethyl-2-methylmalonate has been used as a reagent in the synthesis of pyrazolopyrimidopyrimidines, which have antimicrobial properties. The study explored both conventional and microwave-supported solvent-free reactions (Rina, Nirmal, & Vivek, 2018).
  • Chemoenzymatic Synthesis of (R)-isovaline : This compound has been involved in the synthesis of (R)-isovaline, a molecule with potential drug development applications. The process involved asymmetric hydrolysis and Hofmann rearrangement steps, highlighting its versatility in complex organic syntheses (Nojiri et al., 2015).

Process Optimization and Green Chemistry

  • Improving Claisen Ester Condensation Process : A study on the Claisen ester condensation reaction, crucial for the industrial production of Diethyl 2-ethyl-2-phenylmalonate, demonstrated a significant reduction in energy consumption and time required for the reaction. This showcases the compound's role in enhancing efficiency and sustainability in chemical processes (Zhao et al., 2020).

Miscellaneous Applications

  • Building Block in Polymer Chemistry : Diethyl 2-ethyl-2-methylmalonate has been used in the synthesis of end-functionalized poly(1-vinylpyrrolidin-2-one) (PVP) oligomers, demonstrating its utility in the field of polymer chemistry. This application highlights its versatility in creating novel macromolecules (Ranucci et al., 2006)

Safety And Hazards

Diethyl 2-ethyl-2-methylmalonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

diethyl 2-ethyl-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGILDUWDVBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174462
Record name Diethyl ethylmethylmalonate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-ethyl-2-methylmalonate

CAS RN

2049-70-9
Record name 1,3-Diethyl 2-ethyl-2-methylpropanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ethylmethylmalonate
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Record name Diethyl ethylmethylmalonate
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Record name Diethyl ethylmethylmalonate
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Record name DIETHYL ETHYLMETHYLMALONATE
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Synthesis routes and methods

Procedure details

To a stirred solution of 40.0 grams (0.23 mole) of diethyl 2-methylmalonate and 50.2 grams (0.46 mole) of bromoethane in 200 ml of dry dimethylformamide was added 79.5 grams (0.58 mole) of potassium carbonate. The resulting mixture was stirred at ambient temperature for 16 hours. A sample of the reaction mixture was subjected to analysis by vapor phase chromatography (VPC), which indicated the reaction had not gone to completion. An additional 50.2 grams of bromoethane was added and the reaction mixture stirred at ambient temperature for three days. VPC analysis indicated the reaction to be 80.9% complete. The reaction mixture was heated to 50° C. where it was stirred for one day. VPC analysis at this time indicated the reaction to be 88.8% complete. The reaction mixture was filtered and the filter cake washed with 200 ml of methylene chloride. The filtrate was diluted with 500 ml of methylene chloride and the combination washed with three portions of 500 ml each of water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to give 40.9 grams of diethyl 2-ethyl-2-methylmalonate; bp 109°-112° C./25 mm. The nmr and ir spectra were consistent with the assigned structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-ethyl-2-methylmalonate
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Diethyl 2-ethyl-2-methylmalonate

Citations

For This Compound
6
Citations
M Nojiri, F Yoshida, Y Hirai, A Nishiyama… - Tetrahedron …, 2015 - Elsevier
… vacuum and concentrated to give diethyl 2-ethyl-2-methylmalonate (244.7 g, 1.21 mol) as yellow oil in 91% yield. Characterization of diethyl 2-ethyl-2-methylmalonate 16 : 1 H NMR (…
Number of citations: 8 www.sciencedirect.com
JR Warmkessel, WJ Brittain… - Journal of Polymer …, 1999 - Wiley Online Library
… To assess the level of impurities in initiators 1 and 2, we quenched the initiators with iodomethane and determined the relative amounts of diethyl 2-ethyl-2-methylmalonate and diethyl 2…
Number of citations: 3 onlinelibrary.wiley.com
BH Baretz, CP Lollo, K Tanaka - Journal of Labelled …, 1978 - Wiley Online Library
… We did notice that saponification was considerably easier to effect for diethyl 2-ethyl-2-methylmalonate than for diethyl 2,2-dimethylmalonate. This is reflected in the amount of time …
HS Lee, DH Kim - Bioorganic & medicinal chemistry, 2003 - Elsevier
2-Ethyl-2-methyl-3-mercaptopropanoic acid (6) and 2-benzyl-2-methyl-3-mercaptopropanoic acid (7) were synthesized and evaluated as inhibitors for carboxypeptidase A (CPA), a …
Number of citations: 22 www.sciencedirect.com
JR Warmkessel - 1997 - search.proquest.com
… Methyl iodide was added to an initiator solution to produce diethyl 2-ethyl-2-methylmalonate… By comparing the areas of the diethyl 2-ethylmalonate and diethyl 2-ethyl-2-methylmalonate …
Number of citations: 2 search.proquest.com
S Toon - 1981 - search.proquest.com
A series of 5-n-alkyl-5-ethylbarbituric acid homologues were synthesised by condensing the respective malonic ester with urea. The physico-chemical characteristics, lipophilicity and …
Number of citations: 4 search.proquest.com

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